molecular formula C15H12F3N5O4S B2633354 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396864-22-4

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2633354
CAS No.: 1396864-22-4
M. Wt: 415.35
InChI Key: ANOMVWIBWDAFNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Nomenclature

The IUPAC name This compound systematically describes its architecture:

  • Tetrazole core : A 1H-tetrazole ring substituted at position 4 with a methyl group and at position 5 with an oxo group, creating a 4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl moiety. This non-aromatic ring adopts a planar conformation, enabling π-stacking interactions.
  • Sulfonamide linker : A benzenesulfonamide group (-SO₂NH-) bridges the tetrazole-bearing phenyl ring and the trifluoromethoxy-substituted benzene. The sulfonamide’s sulfonyl group enhances hydrogen-bonding capacity, while the NH group participates in dipole-dipole interactions.
  • Trifluoromethoxy substituent : The -OCF₃ group at the para position of the distal benzene ring introduces electron-withdrawing effects and lipophilicity, improving membrane permeability.

Molecular Formula : C₁₅H₁₂F₃N₅O₃S
Molecular Weight : 423.35 g/mol (calculated from atomic masses)

Structural Feature Role in Bioactivity
Tetrazole ring Metabolic stability; hydrogen-bond acceptor
Sulfonamide linker Enhances binding to serine proteases
Trifluoromethoxy group Increases lipophilicity and bioavailability

The compound’s synthesis typically involves sequential functionalization: (1) cyclocondensation to form the tetrazole ring, (2) sulfonamide coupling, and (3) trifluoromethoxy introduction via nucleophilic substitution.

Historical Context of Tetrazole-Sulfonamide Hybrid Compounds

Tetrazole-sulfonamide hybrids emerged in the 1990s as researchers sought to merge the metabolic resilience of tetrazoles with the target affinity of sulfonamides. Early examples, such as 4-methoxy-N-[4-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide (PubChem CID 7938429), demonstrated inhibitory activity against carbonic anhydrase, spurring interest in hybrid designs. By the 2010s, derivatives like 2,6-dichloro-N-[3-(1H-tetrazol-5-yl)phenyl]-4-(trifluoromethyl)benzenesulfonamide (CID 56943090) were explored for kinase inhibition, highlighting the scaffold’s versatility.

Key milestones include:

  • 1993 : Inukai et al. reported tetrazole-acetic acids as aldose reductase inhibitors, establishing tetrazoles as viable pharmacophores.
  • 2011 : Nicolaou et al. synthesized pyrrolyl-tetrazole sulfonamides, achieving selective thrombin inhibition (K~i~ = 880 nM) and validating hybrid efficacy in anticoagulant therapy.
  • 2023 : A surge in tetrazole-sulfonamide hybrids targeting PPARγ and DPP-4 underscored their relevance in diabetes management.

Significance in Modern Medicinal Chemistry

The compound’s design addresses critical challenges in drug development:

  • Metabolic Stability : The tetrazole ring resists cytochrome P450-mediated oxidation, prolonging half-life compared to imidazole analogs.
  • Target Versatility : Sulfonamides enable precise interactions with enzymes like thrombin and aldose reductase, as demonstrated by triazole-based inhibitors showing 828-fold selectivity for thrombin over trypsin.
  • Tunable Physicochemical Properties : The trifluoromethoxy group balances hydrophobicity and electronegativity, optimizing blood-brain barrier penetration for CNS targets.

Recent advances include:

  • PPARγ Agonism : Tetrazole-sulfonamide hybrids activate PPARγ at nanomolar concentrations, potentiating insulin sensitization in diabetic models.
  • Serine Protease Inhibition : Structural analogs inhibit thrombin via enthalpically driven binding, a mechanism validated by isothermal titration calorimetry.

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F3N5O4S/c1-22-14(24)23(21-20-22)11-4-2-10(3-5-11)19-28(25,26)13-8-6-12(7-9-13)27-15(16,17)18/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANOMVWIBWDAFNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide is a complex organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C15H15N5O3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structure includes a tetrazole ring , which is known for its diverse biological activities, and a trifluoromethoxy group that enhances lipophilicity and biological activity. The presence of these functional groups allows for various interactions with biological targets.

The mechanism of action for this compound involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to bind to enzymes and receptors in a manner similar to traditional carboxylic acid derivatives. This binding can modulate the activity of these enzymes or receptors, leading to various biological effects.

Antimicrobial Activity

Research indicates that compounds containing tetrazole and sulfonamide functionalities often exhibit antimicrobial properties. The unique combination in this compound suggests potential effectiveness against a range of microbial pathogens.

Anti-inflammatory Properties

The structure also suggests possible anti-inflammatory effects. Compounds with similar structural motifs have been investigated for their ability to inhibit inflammatory pathways, making this compound a candidate for further studies in inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, a comparison with other related compounds is essential:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-chloro-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamideSimilar tetrazole structureAntimicrobialLacks trifluoromethoxy group
N-(1-benzyl)-N'-phenylureaUrea instead of amideHerbicidalDifferent functional group
3-amino-N-(4-chlorophenyl)-2-thiazolidinoneThiazolidinone ringAnticancerDifferent heterocyclic structure

This table illustrates that while many compounds share structural similarities, the specific combination of functional groups in this compound may confer distinct biological properties.

Comparison with Similar Compounds

Key Observations :

  • Tetrazole vs. Triazole : The target compound’s tetrazole ring lacks the tautomerism observed in 1,2,4-triazole-3-thiones (e.g., compounds [7–9]), which exist in thione-thiol equilibrium . This confers greater rigidity and stability to the tetrazole core.
  • Substituent Effects : The trifluoromethoxy group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to halogenated analogs (e.g., Cl/Br in [7–9]), which may improve membrane permeability .
  • Synthetic Complexity : The target compound’s synthesis likely involves tetrazole ring formation via cyclization of hydrazine precursors, contrasting with the triazole-thione derivatives in , which require NaOH-mediated cyclization of thioamides .

Computational and Crystallographic Insights

  • Electrostatic Potential: Tools like Multiwfn () could analyze the electron density distribution, highlighting the electron-deficient trifluoromethoxy group and electron-rich sulfonamide region.
  • Crystallography : SHELX () and ORTEP () are critical for resolving tautomeric forms and confirming the absence of thiol tautomers in the target compound, as seen in triazole analogs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are suitable for preparing N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-4-(trifluoromethoxy)benzenesulfonamide?

  • Methodology : A multi-step synthesis can be adapted from protocols for structurally related sulfonamide-tetrazole hybrids. For example, coupling a tetrazole precursor (e.g., 4-methyl-5-oxo-4,5-dihydro-1H-tetrazole) with a sulfonamide-containing aryl chloride under anhydrous conditions. Key steps include:

  • Amide coupling : Use dichloromethane (DCM) as a solvent with potassium carbonate as a base, similar to the synthesis of N-(benzyloxy)-4-(trifluoromethyl)benzamide derivatives .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product. Monitor reaction progress via TLC (20% ethyl acetate/hexane) .
    • Precursor handling : 4-(Trifluoromethoxy)benzoyl chloride (a likely intermediate) requires inert atmosphere handling due to moisture sensitivity .

Q. How can the crystal structure of this compound be determined, and what software tools are recommended?

  • Methodology : Single-crystal X-ray diffraction is standard. Use SHELX programs (e.g., SHELXL for refinement) to solve the structure .
  • Data collection : Optimize crystal growth via slow evaporation in polar solvents (e.g., DMSO/water).
  • Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and symmetry analysis .

Q. What safety precautions are critical when handling this compound?

  • Risk assessment : Conduct hazard analysis for mutagenicity (Ames testing recommended) and decomposition under heat, as seen in structurally similar anomeric amides .
  • PPE : Use fume hoods, nitrile gloves, and lab coats. Avoid prolonged exposure to dichloromethane (neurotoxin) during synthesis .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in the tetrazole ring) be resolved during structural refinement?

  • Methodology : Apply restraints or constraints in SHELXL to model disordered regions. Validate using Hirshfeld surface analysis to assess intermolecular interactions .
  • Cross-validation : Compare DFT-optimized geometries (e.g., Gaussian/B3LYP) with experimental data to resolve ambiguities .

Q. What strategies optimize the reaction yield when introducing the trifluoromethoxy group?

  • Methodology :

  • Electrophilic substitution : Use 4-(trifluoromethoxy)benzoyl chloride in DCM under argon to minimize hydrolysis .
  • Catalysis : Screen Pd-based catalysts for Suzuki-Miyaura coupling if aryl boronate intermediates are involved .
    • Troubleshooting : Monitor byproduct formation (e.g., dimerization) via LC-MS and adjust stoichiometry of coupling reagents .

Q. How does the electronic structure of the tetrazole moiety influence biological activity?

  • Methodology :

  • Computational analysis : Perform frontier molecular orbital (FMO) calculations to assess electron density distribution. The tetrazole’s high electron-withdrawing capacity may enhance binding to target proteins .
  • SAR studies : Synthesize analogs with modified tetrazole substituents (e.g., methyl vs. ethyl) and compare IC₅₀ values in enzyme inhibition assays .

Q. How can discrepancies in biological assay results (e.g., inconsistent IC₅₀ values) be addressed?

  • Methodology :

  • Assay standardization : Use positive controls (e.g., known kinase inhibitors) and replicate experiments across cell lines.
  • Metabolic stability : Test compound stability in liver microsomes to rule out rapid degradation as a confounding factor .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.